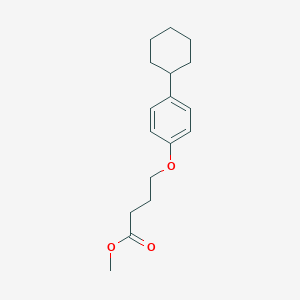![molecular formula C13H20N2O2 B5191812 N-[3-(dimethylamino)propyl]-2-phenoxyacetamide](/img/structure/B5191812.png)
N-[3-(dimethylamino)propyl]-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylamino)propyl]-2-phenoxyacetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in water and organic solvents. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The exact mechanism of action of DPA is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. For example, DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
DPA has been shown to exhibit various biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation, alleviate pain, and lower fever. DPA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, DPA has been shown to enhance plant growth and increase crop yields by promoting root development and nutrient uptake.
実験室実験の利点と制限
One of the main advantages of using DPA in lab experiments is its versatility. The compound can be easily synthesized using various methods and can be used in a wide range of applications. In addition, DPA is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using DPA in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity in some cell lines, and caution should be exercised when handling and using the compound.
将来の方向性
There are several future directions for research on DPA. One area of interest is the development of new synthesis methods for the compound that are more efficient and environmentally friendly. Another area of interest is the exploration of new applications for DPA, particularly in the field of medicine. For example, DPA could be investigated as a potential treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Finally, more research is needed to fully understand the mechanism of action of DPA and its potential interactions with other compounds and signaling pathways in the body.
Conclusion
In conclusion, DPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. DPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, and it has potential applications in medicine, agriculture, and environmental science. While there are some limitations to using DPA in lab experiments, the compound's versatility and stability make it a promising area of research for the future.
合成法
DPA can be synthesized using various methods. One of the most common methods involves the reaction between 2-phenoxyacetic acid and N,N-dimethyl-1,3-propanediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction typically occurs at room temperature and can be completed within a few hours. The resulting product is then purified using various techniques, including column chromatography, recrystallization, and distillation.
科学的研究の応用
DPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, DPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. The compound has also been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, DPA has been shown to enhance plant growth and increase crop yields. In environmental science, DPA has been studied for its potential use in the remediation of contaminated soil and water.
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-15(2)10-6-9-14-13(16)11-17-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRMZSOKPSIULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)COC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyryl-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5191730.png)
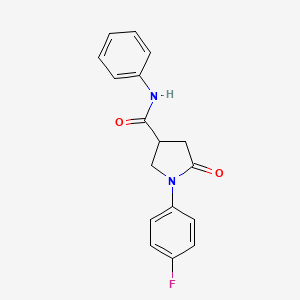
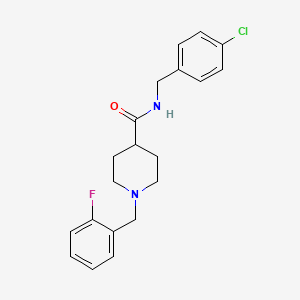
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(3,5-dichlorophenyl)acetamide]](/img/structure/B5191768.png)
![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B5191775.png)
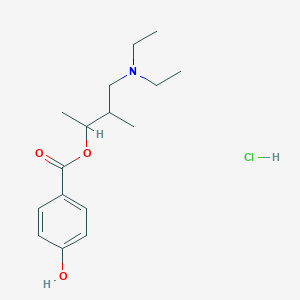
![methyl 4-[(3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5191788.png)

![N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5191797.png)
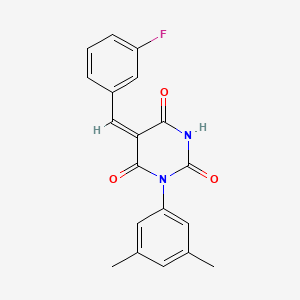
![4-({[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5191830.png)
![methyl 1-cyano-2-{[(dimethylamino)methylene]amino}-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B5191833.png)
![5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5191836.png)
